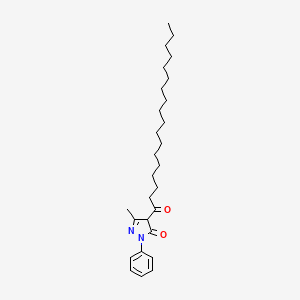![molecular formula C5H14N4S B12914192 Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- CAS No. 6990-67-6](/img/structure/B12914192.png)
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- is a chemical compound with the molecular formula C5H14N4S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a dimethylaminoethyl moiety .
Vorbereitungsmethoden
The synthesis of Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- involves several steps. One common method includes the reaction of hydrazinecarbothioamide with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The compound’s structure allows it to bind to these targets, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- can be compared with other similar compounds, such as:
N-Aminothiourea: This compound is structurally similar but lacks the dimethylaminoethyl moiety, leading to differences in reactivity and applications.
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- stands out due to its unique structure and the resulting properties, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
6990-67-6 |
|---|---|
Molekularformel |
C5H14N4S |
Molekulargewicht |
162.26 g/mol |
IUPAC-Name |
1-amino-3-[2-(dimethylamino)ethyl]thiourea |
InChI |
InChI=1S/C5H14N4S/c1-9(2)4-3-7-5(10)8-6/h3-4,6H2,1-2H3,(H2,7,8,10) |
InChI-Schlüssel |
JTZCTJSJSXBGLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)








